3-Bromo-2-methylpropionic Acid
Overview
Description
3-Bromo-2-methylpropionic Acid is an organic compound used in the preparation of captopril selenium analogs as antioxidants and ACE inhibitors used as antihypertensive drugs . It acts as an organic building block for the preparation of beta-substituted acrylates .
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-methylpropionic Acid is C4H7BrO2 . The structure includes a carboxylic acid group (-COOH) attached to a three-carbon chain, with a bromine atom attached to the second carbon and a methyl group (-CH3) attached to the third carbon .Physical And Chemical Properties Analysis
3-Bromo-2-methylpropionic Acid is an off-white to brown crystalline powder . Its molecular weight is 167.00 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, and polar surface area can be found in the PubChem database .Scientific Research Applications
Development of Multifunctional Silica Colloids : 3-Bromo-2-methylpropionic Acid (BMPA) has been used in the preparation of multifunctional silica colloids. These colloids exhibit superparamagnetism, photoluminescence, and magneto-optical tuning properties, and can be used to create superhydrophobic surfaces with significant potential in various technological applications (Yoon, Kim, & Cho, 2011).
Bio-based 3-Hydroxypropionic Acid Production : While not directly about 3-Bromo-2-methylpropionic Acid, research on the production of 3-Hydroxypropionic Acid, a chemical related to it, has shown its importance as a precursor for several compounds such as acrylic acid and 1,3-propanediol. This highlights the potential for using 3-Bromo-2-methylpropionic Acid in similar biochemical pathways (Vidra & Németh, 2017).
Use in Transesterification Reactions : 3-Bromo-2-methylpropionic Acid derivatives have been used in transesterification reactions, a process valuable in identifying components of mixtures of fatty esters (Coutts & Midha, 1969).
Role in Alkaline Hydrolysis : Studies have investigated the effect of polar substituents like 3-Bromo-2-methylpropionic Acid on the rate of alkaline hydrolysis of esters. This research is crucial for understanding two-particle interactions in solutions and has implications in organic chemistry (Schmeer, Riembauer, & Barthel, 1990).
Biosynthesis Pathways for 3-Hydroxypropionic Acid Production : As a precursor, 3-Bromo-2-methylpropionic Acid might be involved in biosynthetic pathways for producing 3-Hydroxypropionic Acid. This research is critical for developing biotechnological routes for producing valuable chemicals (Jiang, Meng, & Xian, 2009).
Gas Chromatographic Test for Biomarker Detection : 3-Bromo-2-methylpropionic Acid has been used in the development of a gas chromatographic test for detecting 3-bromopropionic acid, a biomarker for exposure to 1-bromopropane. This has significant implications in industrial health monitoring (B'hymer & Cheever, 2004).
Tumor Cell Imaging : 3-Bromo-2-methylpropionic Acid derivatives have been used in developing superparamagnetic iron oxide nanoparticles for targeted magnetic imaging of tumor cells. This has potential applications in medical diagnostics and therapy (Kumar et al., 2012).
Safety And Hazards
The safety data sheet for 3-Bromo-2-methylpropionic Acid indicates that it is a highly flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
properties
IUPAC Name |
3-bromo-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXDXGYFXDDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpropionic Acid | |
CAS RN |
56970-78-6, 80586-28-3 | |
Record name | 3-Bromo-2-methylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56970-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromo-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07304AI75I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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